molecular formula C15H17NO B8359836 3-(3-Amino-3-phenylpropyl)phenol

3-(3-Amino-3-phenylpropyl)phenol

Cat. No. B8359836
M. Wt: 227.30 g/mol
InChI Key: LNXHVYCRACSDSQ-UHFFFAOYSA-N
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Patent
US06358985B1

Procedure details

A mixture of the product from Step C (920 mg), HOAc (2 mL) and 48% HBr (3 mL) was stirred while heating at reflux. After 2-3 hours, the solution was concentrated in vacuo to provide a pale beige sticky solid which was triturated with Et2O. Removal of residual solvents in vacuo provided the titled product hydrobromide as a pale beige froth.
Quantity
920 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH:11]([NH2:18])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:7][CH:8]=1.[BrH:19]>CC(O)=O>[NH2:18][CH:11]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:10][CH2:9][C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1.[BrH:19]

Inputs

Step One
Name
Quantity
920 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)CCC(C1=CC=CC=C1)N
Name
Quantity
3 mL
Type
reactant
Smiles
Br
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a pale beige sticky solid which
CUSTOM
Type
CUSTOM
Details
was triturated with Et2O
CUSTOM
Type
CUSTOM
Details
Removal of residual solvents in vacuo

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
NC(CCC=1C=C(C=CC1)O)C1=CC=CC=C1
Name
Type
product
Smiles
Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.